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Introduction

Fluacrypyrim, a methoxyacrylate-class acaricide derived from strobilurin analogs, functions by disrupting

mitochondrial electron transport at the Qo site, leading to energy depletion and pest mortality [1]. Its mixed

mode of action—combining contact and stomach poison properties—makes it effective against various mite

species in diverse agroecosystems [1]. Since its initial registration, Fluacrypyrim has become a significant

tool in integrated pest management (IPM) strategies, valued for its targeted activity and favorable

environmental safety profile [1]. This document provides detailed analytical protocols for determining

Fluacrypyrim residues in fruit matrices, utilizing advanced chromatographic techniques to ensure accurate

quantification at trace levels.

Sample Preparation and Extraction Workflow

The following diagram illustrates the comprehensive sample preparation and analysis workflow for

Fluacrypyrim residues in fruits:
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Start: Homogenized Fruit Sample (10g)

Extraction: Ethyl Acetate-Cyclohexane (1:1, v/v)
or Acetonitrile with Ultrasonic Assistance

Partition: Add QuEChERS Salts
(MgSO₄, NaCl, NaCitrate)

Centrifuge: 5 min at 3000 rpm

Clean-up: GPC or d-SPE
(PSA, GCB, MgSO₄)

Filtration: 0.45 μm PTFE Filter

Analysis: UPLC-PDA or LC-MS/MS

Click to download full resolution via product page

Detailed Extraction and Clean-up Procedures

Sample Homogenization: Representative fruit samples (whole product after stem removal) should be finely

chopped and homogenized using a blender. For fruits with high water content, addition of dry ice during

homogenization is recommended to preserve analyte integrity [2] [3].
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Extraction Techniques:

Ultrasonic Extraction with Ethyl Acetate-Cyclohexane: Combine 10g homogenized sample with
20mL ethyl acetate-cyclohexane (1:1, v/v). Sonicate for 15-20 minutes, then centrifugate for phase

separation [4].
QuEChERS Approach: Add 10mL acetonitrile to 10g sample, shake vigorously for 1 minute.

Introduce QuEChERS extraction salts (4g MgSO₄, 1g NaCl, 1g sodium citrate dihydrate, 0.5g
disodium hydrogen citrate sesquihydrate), shake again for 1 minute, and centrifuge at 3000 rpm for 5

minutes [2] [5].

Clean-up Methods:

Gel Permeation Chromatography (GPC): Effective for removing pigments and lipid interferences

from fruit extracts [4].
Dispersive Solid-Phase Extraction (d-SPE): Utilize 150mg MgSO₄ and 25mg primary secondary

amine (PSA). For pigmented fruits, add graphitized carbon black (GCB) to remove chlorophyll and
carotenoids [3] [6].

Instrumental Analysis Methods

Ultra Performance Liquid Chromatography with Photo-Diode
Array Detection (UPLC-PDA)

Chromatographic Conditions:

Column: BEH C18 (50mm × 2.1mm, 1.7μm) [4]

Mobile Phase: Water-acetonitrile (3:7, v/v) [4]
Flow Rate: 0.3mL/min [4]

Column Temperature: 40°C [4]
Detection Wavelength: 251nm [4]

Injection Volume: 5μL [4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

Column: Accucore RP-MS C18 (2.6μm, 2.1×100mm) or equivalent [7]
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Mobile Phase A: Methanol-water (95:5, v/v) with 0.1% formic acid and 10mM ammonium formate [7]

Mobile Phase B: Water-methanol (95:5, v/v) with 0.1% formic acid and 10mM ammonium formate [7]
Gradient Program: 0-1min (2% B), 1-5min (35% A), 5-10min (98% B), 10-14min (98% B), 14.1-

20min (2% B) [7]
Flow Rate: 0.3mL/min [7]

Column Temperature: 40°C [7]

MS/MS Parameters:

Ionization Mode: Electrospray Ionization (ESI) positive [7]

Capillary Voltage: 3.8kV [7]
Source Temperature: 275°C [7]

Desolvation Temperature: 325°C [7]
Sheath Gas Flow: 40 Arb [7]

Auxiliary Gas Flow: 10 Arb [7]

Method Validation Parameters

Table 1: Method validation parameters for Fluacrypyrim residue analysis in fruits

Validation Parameter UPLC-PDA Method [4] LC-MS/MS Method [7]

Linear Range (mg/L) 0.05-2.0 0.005-0.5

Correlation Coefficient (R²) >0.999 >0.998

LOD (μg/kg) ≤6 0.2

LOQ (mg/kg) ≤0.02 0.001

Recovery (%) 82.6-101.1 84.2-98.6

Precision (RSD%) 5.4-15.3 7.6

Matrix Effect (%) - 5.2

Table 2: Method performance across different fruit matrices

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 8 Tech Support

https://pubs.rsc.org/en/content/articlehtml/2025/ra/d5ra00176e
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d5ra00176e
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d5ra00176e
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d5ra00176e
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d5ra00176e
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d5ra00176e
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d5ra00176e
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d5ra00176e
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d5ra00176e
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d5ra00176e
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d5ra00176e
https://www.smolecule.com/products/s006337?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/19626849/
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d5ra00176e
https://www.smolecule.com/products/s006337?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Fruit Matrix Recovery (%) RSD (%) LOQ (mg/kg) Analysis Technique

Apple Purée 82.6-101.1 5.4-15.3 0.02 UPLC-PDA [4]

Strawberry Purée 85-95 <15 0.01 UHPLC-MS/MS [5]

Okra Fruits 84.2-98.6 7.6 0.001 LC-MS/MS [7]

Mandarin >80 <15 0.01 UHPLC-QTOF [3]

Analysis of Transformation Products

Research indicates that pesticides undergo biotic and abiotic transformations after application, generating

transformation products (TPs) that may persist in fruit matrices [8]. Key considerations for Fluacrypyrim

analysis include:

Transformation Product Identification:

Use LC-QTOF-MS for non-targeted screening of potential transformation products [8]

Predict MRM transitions based on fragmentation pathways of parent fungicides [8]
Employ HPLC-QTRAP-MS in target mode to monitor trace levels of metabolites and their isomers [8]

Novel Transformation Products: Recent studies have identified previously undocumented transformation

products in fruit samples, including deschloro-FLP, which had not been reported in plant matrices previously

[8].

Practical Applications and Regulatory Considerations

Monitoring Data and Occurrence

Large-scale monitoring studies have demonstrated the importance of robust analytical methods for

Fluacrypyrim detection. Recent surveys of 2164 fruit samples found that 62.57% contained pesticide

residues at or above 0.01 mg/kg, with 4.67% exceeding maximum residue limits (MRLs) [2]. The most

frequently contaminated fruits included pomegranates and citrus fruits (grapefruit and mandarin) [2].
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MRL Compliance

The Serbian Regulation, fully harmonized with EU Regulation (EC) No 396/2005, establishes MRLs for

pesticides in fruits [2]. Analytical methods must demonstrate sufficient sensitivity to quantify residues at

these regulatory limits, typically at or below 0.01 mg/kg for many compounds [2].

Troubleshooting and Technical Notes

Matrix Effects Management: For fruits with high pigment content (e.g., berries), utilize matrix-

matched calibration standards to compensate for suppression or enhancement effects [7] [6].

Extraction Optimization: For processed fruit products (purées, jams), additional clean-up may be

necessary due to concentrated matrix components from thermal treatment [5].

Sensitivity Enhancement: Adding formic acid and ammonium formate to mobile phases significantly

improves ionization efficiency and signal sensitivity in LC-MS/MS analysis [7].

Specificity Confirmation: For UPLC-PDA methods, collect spectra at the peak apex, upslope, and

downslope to verify peak purity and confirm compound identity [4].

Conclusion

The presented analytical protocols provide reliable methods for determining Fluacrypyrim residues in

various fruit matrices. The UPLC-PDA method offers a robust approach for routine analysis, while LC-

MS/MS methods provide superior sensitivity and selectivity for confirmatory analysis and transformation

product identification. Proper sample preparation using modified QuEChERS approaches, combined with

optimized chromatographic conditions, enables accurate quantification at trace levels required for regulatory

compliance and food safety monitoring.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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